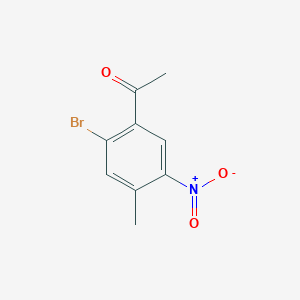
1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one typically involves the bromination of 4-methylacetophenone followed by nitration. One common method involves the following steps:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methyl group.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the bromine atom.
Industrial Production Methods
Industrial production methods for 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Substitution: 1-(2-amino-4-methyl-5-nitrophenyl)ethan-1-one, 1-(2-thio-4-methyl-5-nitrophenyl)ethan-1-one.
Reduction: 1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one.
Oxidation: 1-(2-bromo-4-carboxy-5-nitrophenyl)ethan-1-one.
Scientific Research Applications
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-bromo-4-nitrophenyl)ethan-1-one: Lacks the methyl group, which can affect its reactivity and biological activity.
1-(2-chloro-4-methyl-5-nitrophenyl)ethan-1-one: Substitution of bromine with chlorine can influence the compound’s chemical properties and reactivity.
1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one:
These comparisons highlight the unique features of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one, such as its specific substitution pattern and the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
134365-29-0 |
|---|---|
Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
1-(2-bromo-4-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8BrNO3/c1-5-3-8(10)7(6(2)12)4-9(5)11(13)14/h3-4H,1-2H3 |
InChI Key |
TXCZXMUEGMPKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)
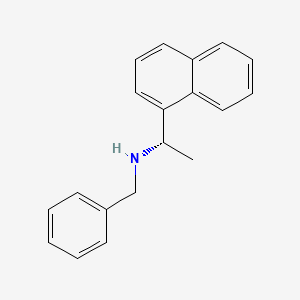
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
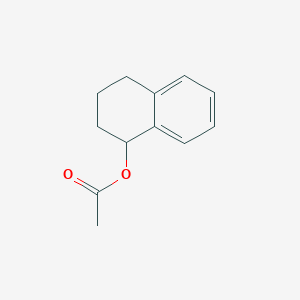
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)
![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)
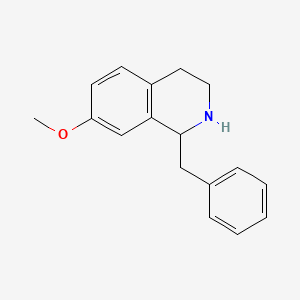
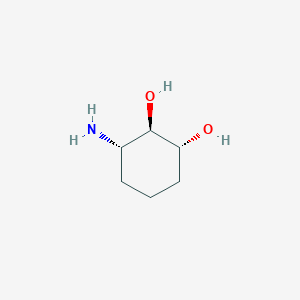
![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)
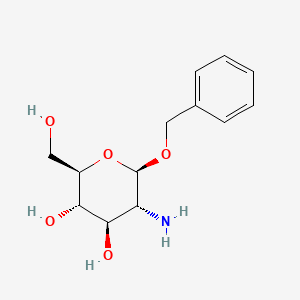

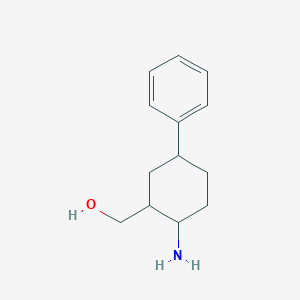

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
